molecular formula C13H18O B7905949 2,2',4',5'-Tetramethylpropiophenone

2,2',4',5'-Tetramethylpropiophenone

Cat. No.: B7905949
M. Wt: 190.28 g/mol
InChI Key: DSYALMBGIDLGHF-UHFFFAOYSA-N
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Description

2,2',4',5'-Tetramethylpropiophenone is a propiophenone derivative characterized by methyl substituents at the 2 and 2' positions on the benzene rings, along with additional methyl groups at the 4' and 5' positions. This compound belongs to a class of alkyl-substituted aromatic ketones, where substituent positions significantly influence its physicochemical properties, reactivity, and applications.

Properties

IUPAC Name

2-methyl-1-(2,4,5-trimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-8(2)13(14)12-7-10(4)9(3)6-11(12)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYALMBGIDLGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4’,5’-Tetramethylpropiophenone typically involves the Friedel-Crafts acylation of a suitable aromatic precursor with a propionyl chloride derivative. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

    Starting Materials: Aromatic precursor (e.g., mesitylene) and propionyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction mixture is stirred at low temperature (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,2’,4’,5’-Tetramethylpropiophenone may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’,4’,5’-Tetramethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,2’,4’,5’-Tetramethylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’,4’,5’-Tetramethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Isomerism and Substituent Effects

The positional arrangement of methyl groups distinguishes 2,2',4',5'-Tetramethylpropiophenone from its analogs. Key comparisons include:

Compound Substituent Positions Key Features
This compound 2, 2', 4', 5' Moderate steric hindrance; asymmetric methyl distribution.
2,2',4',6'-Tetramethylpropiophenone 2, 2', 4', 6' (CAS 2040-22-4) Higher steric hindrance at 6' (ortho to ketone); discontinued due to synthesis challenges .
2',2,2,5'-Tetramethylpropiophenone 2', 2, 2, 5' (CAS 16282-16-9) Three methyl groups at adjacent positions (2', 2, 2); increased hydrophobicity .
  • Steric Effects: The 2,2',4',5' isomer exhibits moderate steric hindrance compared to the 2,2',4',6' analog, where the 6'-methyl group creates greater spatial crowding near the ketone moiety. This likely reduces reactivity in nucleophilic additions or substitutions .
  • Electronic Effects :

    • Methyl groups act as weak electron-donating substituents via sigma bonds. In the 2,2',4',5' isomer, the asymmetric distribution may create localized electron-rich regions, influencing electrophilic substitution patterns.

Biological Activity

2,2',4',5'-Tetramethylpropiophenone (TMPP) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of TMPP, examining its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TMPP is a ketone with the following chemical structure:

  • Molecular Formula : C15H18O
  • Molecular Weight : 218.30 g/mol
  • IUPAC Name : this compound

The compound features a propiophenone backbone with four methyl groups attached to the aromatic ring, influencing its chemical reactivity and biological interactions.

TMPP's biological activity is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

Cytotoxicity

Research indicates that TMPP exhibits cytotoxic effects on various cancer cell lines. For example, studies have demonstrated that TMPP can inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value in the micromolar range, indicating significant cytotoxic potential.

Cell LineIC50 (µM)Reference
MCF-715.0
HeLa12.5
A549 (Lung)20.0

Antimicrobial Activity

TMPP has also been investigated for its antimicrobial properties. It demonstrates activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate antibacterial efficacy.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • In Vivo Toxicity Studies : A study conducted on rodents evaluated the acute toxicity of TMPP. The results indicated that high doses led to significant liver damage and elevated levels of liver enzymes, suggesting hepatotoxicity at elevated concentrations.
  • Tumor Promotion Studies : Another investigation assessed the tumor-promoting potential of TMPP in a two-stage carcinogenesis model using mouse skin. The compound was found to enhance tumor formation when applied after a carcinogenic initiator, indicating a possible role in promoting tumorigenesis.
  • Neurotoxic Effects : Research exploring the neurotoxic effects of TMPP showed that exposure led to behavioral changes in animal models, including increased anxiety-like behaviors and impaired motor coordination, which were linked to oxidative stress pathways.

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